Structure and properties of Potassium (piperidin-1-YL)methyltrifluoroborate
Structure and properties of Potassium (piperidin-1-YL)methyltrifluoroborate
An In-Depth Technical Guide to Potassium (piperidin-1-YL)methyltrifluoroborate: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Executive Summary: Potassium (piperidin-1-YL)methyltrifluoroborate is a stable, crystalline organoboron salt that has emerged as a important reagent in modern organic synthesis. As a member of the potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust nucleophilic partner for the introduction of the piperidin-1-ylmethyl moiety onto aromatic and heteroaromatic scaffolds. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its core application in carbon-carbon bond formation, with a focus on the mechanistic rationale and practical experimental protocols relevant to researchers in synthetic and medicinal chemistry.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] While boronic acids have been the conventional nucleophiles in these reactions, their limitations, such as potential instability and a tendency towards protodeboronation, can be problematic. Potassium organotrifluoroborates have been developed as superior alternatives, presenting as stable, free-flowing crystalline solids that are generally insensitive to air and moisture.[1][2] This inherent stability eliminates the need for stringent anhydrous conditions or specialized handling, making them highly practical for a broad range of applications.[1][2]
Potassium (piperidin-1-YL)methyltrifluoroborate, specifically, provides a direct and efficient route to aminomethylated arenes, a structural motif frequently found in biologically active compounds and pharmaceutical agents.[3][4] The use of this reagent represents a powerful "dissonant" synthetic strategy, forming a key C-C bond to construct a molecule that is ultimately recognized for its carbon-nitrogen connectivity.[3][5]
Chemical Identity and Physicochemical Properties
The fundamental properties of Potassium (piperidin-1-YL)methyltrifluoroborate are summarized below, providing essential data for its identification and use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | potassium;trifluoro(piperidin-1-ylmethyl)boranuide | [6] |
| CAS Number | 888711-54-4 | [6] |
| Molecular Formula | C6H12BF3KN | [6] |
| Molecular Weight | 205.07 g/mol | [6] |
| Canonical SMILES | (F)(F)F.[K+] | [6] |
| InChIKey | WFAVOZJLYZWLRI-UHFFFAOYSA-N | [6] |
| Appearance | White crystalline solid | [7] |
| Stability | Stable in air and to moisture | [1][2] |
| Solubility | High solubility in polar organic solvents (e.g., DMSO, acetone, methanol); slightly soluble in water. | [8] |
Synthesis of Potassium (piperidin-1-YL)methyltrifluoroborate
The synthesis of N,N-dialkylaminomethyltrifluoroborates, including the piperidinyl derivative, is well-established. While some primary aminomethyltrifluoroborates can be accessed via a one-pot procedure, secondary aminomethyltrifluoroborates typically require a sequential, two-step approach to achieve good yields.[4][9] This is because the direct displacement on halomethyltrifluoroborates can be inefficient for less nucleophilic secondary amines.
The most reliable method involves the N-alkylation of the parent amine (piperidine) with an iodomethylboronate ester, followed by the conversion of the resulting boronate ester to the corresponding potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[4][9]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and iodomethylpinacolboronate (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude boronate ester is typically of sufficient purity to be carried forward without further purification.
Step 2: Synthesis of Potassium (piperidin-1-YL)methyltrifluoroborate
-
Dissolve the crude boronate ester from Step 1 in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, during which time a white precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.
-
Dry the resulting white solid under high vacuum to yield the final product.
Causality Note: The use of a boronate ester intermediate (pinacol ester) is crucial as it is stable and readily synthesized. The subsequent conversion to the trifluoroborate salt with KHF₂ is a robust and high-yielding transformation that "locks in" the organoboron species as a stable, crystalline solid, ready for cross-coupling applications.
Spectroscopic Characterization
Confirmation of the structure of Potassium (piperidin-1-YL)methyltrifluoroborate relies on standard spectroscopic techniques, particularly multinuclear NMR.
| Nucleus | Typical Chemical Shift (ppm) | Key Features & Rationale |
| ¹H NMR | δ ≈ 2.5-2.8 (t, 4H, -N-CH₂- piperidine) δ ≈ 2.2 (s, 2H, -N-CH₂-B) δ ≈ 1.4-1.6 (m, 6H, piperidine) | The methylene protons adjacent to the nitrogen and boron (CH₂-B) typically appear as a singlet. The piperidine ring protons show characteristic multiplets. |
| ¹³C NMR | δ ≈ 50-60 (-N-CH₂- piperidine) δ ≈ 20-30 (other piperidine C) | The carbon attached to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and is sometimes not observed.[8][10] |
| ¹⁹F NMR | δ ≈ -135 to -145 | The most diagnostic signal. It typically appears as a broad quartet due to coupling with the ¹¹B nucleus (spin I=3/2).[8][10] |
| ¹¹B NMR | δ ≈ 3-5 | Appears as a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms.[8][10] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of Potassium (piperidin-1-YL)methyltrifluoroborate is its use as a nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp³)–C(sp²) bonds.[5] This reaction enables the direct installation of the aminomethyl moiety onto a wide array of aryl and heteroaryl systems.
The reaction is effective with a variety of electrophiles, including electron-rich, electron-poor, and sterically hindered aryl chlorides and bromides.[5]
Experimental Protocol: Typical Cross-Coupling Reaction
-
To an oven-dried reaction vial, add the aryl halide (1.0 eq), Potassium (piperidin-1-YL)methyltrifluoroborate (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).[5]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 THF/H₂O or Toluene/H₂O).[5]
-
Seal the vial and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Upon cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Causality Note: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective because they promote both the oxidative addition of challenging substrates (like aryl chlorides) and the subsequent reductive elimination step to release the product.[5] The base is required to facilitate the transmetalation step, likely by forming a more reactive boronate species in situ.
Significance in Medicinal Chemistry and Drug Development
The piperidine ring and the benzylamine (aminomethylarene) substructure are privileged scaffolds in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Their presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Potassium (piperidin-1-YL)methyltrifluoroborate provides a direct and modular method for accessing these valuable structures. Medicinal chemists can use this single reagent to rapidly synthesize a library of analogs by coupling it with various (hetero)aromatic halides, streamlining the structure-activity relationship (SAR) studies that are central to drug discovery.
Handling and Safety
Potassium (piperidin-1-YL)methyltrifluoroborate is a stable solid that does not require special handling precautions beyond standard laboratory practice. However, like most fine chemicals, it should be handled in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation upon direct contact.[11]
Conclusion
Potassium (piperidin-1-YL)methyltrifluoroborate is a highly valuable and practical synthetic tool. Its exceptional stability, ease of synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable reagent for the synthesis of complex molecules. For researchers in drug development and materials science, it offers a reliable and efficient method for incorporating the aminomethylpiperidine moiety, accelerating the discovery of new chemical entities with desirable properties.
References
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Molander, G. A., & Traister, K. M. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. NIH Public Access, 12(19), 4692-4695. [Link]
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Pu, X., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed, 14(17), 4458-61. [Link]
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Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458-4461. [Link]
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Pu, X., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
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Pu, X., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3826-3829. [Link]
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Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 5(13), 2267-2270. [Link]
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Silva, L. F., Jr., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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Silva, L. F., Jr., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(17), 3785-3788. [Link]
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ChemBK. (2024). potassium methyltrifluoroborate. ChemBK. [Link]
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